4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline
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Overview
Description
4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline is a complex organic compound with the molecular formula C19H22N2O. This compound is characterized by the presence of a morpholine ring, an aniline group, and a substituted phenyl group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline typically involves the condensation reaction between 4-(morpholin-4-yl)aniline and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or aniline groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Substituted aniline or morpholine derivatives.
Scientific Research Applications
4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-morpholin-4-yl-2-p-tolyl-ethanethione
- 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Uniqueness
4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline is unique due to its specific structural features, such as the presence of both morpholine and aniline groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C20H24N2O/c1-16(2)18-5-3-17(4-6-18)15-21-19-7-9-20(10-8-19)22-11-13-23-14-12-22/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
NLDLPDKRXDLTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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